6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
LRGILS-NH2 (TFA) is a synthetic peptide that serves as a control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR-2) agonist. This compound is used in various biological studies to understand the role of PAR-2 in physiological processes. The peptide sequence is Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine, with a trifluoroacetate (TFA) salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LRGILS-NH2 (TFA) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected using a cleavage cocktail containing TFA
Industrial Production Methods: Industrial production of LRGILS-NH2 (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: LRGILS-NH2 (TFA) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal laboratory conditions .
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Cleavage Reagents: TFA for removing the peptide from the resin and deprotecting side chains
Major Products: The major product formed from these reactions is the LRGILS-NH2 peptide itself, with TFA as a counterion .
Scientific Research Applications
LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Some key applications include:
Biological Studies: Used as a control peptide to study the role of PAR-2 in gastrointestinal transit and other physiological processes
Pharmacological Research: Helps in understanding the mechanisms of PAR-2-related peptides and their potential therapeutic applications
Immunological Research: Investigates the involvement of PAR-2 in immune responses
Mechanism of Action
LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not activate the receptor and is used to differentiate specific PAR-2-mediated effects from non-specific effects . The molecular targets include PAR-2 receptors, and the pathways involved are related to gastrointestinal transit and immune responses .
Comparison with Similar Compounds
SLIGRL-NH2: A PAR-2 agonist that facilitates gastrointestinal transit.
FSLLRY-NH2: A PAR-2 inhibitor used in various studies
Uniqueness: LRGILS-NH2 (TFA) is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGRL-NH2. This allows researchers to specifically study the effects of PAR-2 activation without interference from non-specific peptide effects .
Properties
IUPAC Name |
6-fluoro-1,5-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZDTGSHINPJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628605 |
Source
|
Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112706-72-6 |
Source
|
Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.